molecular formula C26H30N4O5S B2836545 N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-22-1

N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2836545
CAS No.: 878060-22-1
M. Wt: 510.61
InChI Key: RPBVQIUHJOQZNK-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O5S and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on novel heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to the compound , has demonstrated promising antimicrobial properties. These compounds have been synthesized and evaluated for their potential as antimicrobial agents against various bacterial and fungal strains. A study by Darwish et al. (2014) focused on the synthesis of thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety, showing that these compounds possess significant antibacterial and antifungal activities Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.

Cancer Research

Compounds with structural similarities have been investigated for their potential in cancer research. Wang et al. (2004) studied a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), for its ability to modulate the immune response to tumors. This compound was found to enhance the reactivity of lymphocytes and macrophages against tumor cells, indicating its potential as an immunomodulatory agent in cancer therapy Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004.

Enzyme Inhibition

The study of sulfonamide derivatives has extended into enzyme inhibition, which plays a crucial role in drug development for various diseases. Carta et al. (2017) investigated a series of congeners related to pritelivir, focusing on their inhibition of human carbonic anhydrase isoforms. These compounds exhibited low nanomolar inhibition values, highlighting the potential for sulfonamide inhibitors in treating conditions such as cancer, obesity, epilepsy, and glaucoma Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-18-11-13-29(14-12-18)26(33)16-30-15-24(22-5-3-4-6-23(22)30)36(34,35)17-25(32)28-21-9-7-20(8-10-21)27-19(2)31/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBVQIUHJOQZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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